7-Bromo-3-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features and biological activities. Indazoles are known for their significant roles as building blocks in medicinal chemistry, often exhibiting a range of pharmacological effects. The compound has garnered attention due to its potential applications in drug development and biological research.
The chemical formula for 7-Bromo-3-chloro-1H-indazole is , with a molecular weight of approximately 231.48 g/mol. It is classified under heterocyclic compounds, specifically as an indazole derivative. The compound is identified by its CAS number 885271-75-0, and it is available from various chemical suppliers such as BenchChem and Sigma-Aldrich .
The synthesis of 7-Bromo-3-chloro-1H-indazole typically involves several key steps:
These methods can be scaled for industrial production, often utilizing continuous flow reactors to enhance yield and consistency .
The molecular structure of 7-Bromo-3-chloro-1H-indazole features a bicyclic indazole framework with a bromine atom at the seventh position and a chlorine atom at the third position. The compound's structural representation can be depicted as follows:
This configuration contributes to its unique chemical properties and reactivity patterns. The presence of both halogen atoms enhances its electrophilicity, making it suitable for various substitution reactions .
7-Bromo-3-chloro-1H-indazole can participate in several types of chemical reactions:
These reactivity patterns make it a versatile intermediate in organic synthesis.
The mechanism of action for 7-Bromo-3-chloro-1H-indazole primarily involves its interaction with various kinases. Indazole derivatives are known to inhibit key kinases such as Chk1, Chk2, and H-SGK, which are critical in regulating cellular growth and survival pathways.
The inhibition of these kinases can disrupt critical signaling pathways, providing a basis for further exploration in drug development .
Relevant data about these properties can often be found in safety data sheets provided by suppliers .
7-Bromo-3-chloro-1H-indazole has several notable applications in scientific research:
These applications underscore the compound's significance in advancing research across multiple scientific disciplines.
Regioselective C7-bromination of indazole derivatives is critical for accessing pharmaceutically relevant intermediates like 7-Bromo-3-chloro-1H-indazole. N-Bromosuccinimide (NBS) is the predominant electrophilic bromination agent, with selectivity governed by electronic and steric factors. For 4-sulfonamido-substituted indazoles (e.g., N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide), DMF at 80°C enables C7-monobromination (84% yield) using 1.1 equiv NBS, minimizing dibrominated byproducts [2]. Substituent effects profoundly influence outcomes: electron-donating groups (e.g., p-methyl or p-methoxy) enhance C7 selectivity (77–84% yield), while electron-withdrawing groups (e.g., p-nitro) reduce efficiency to 17% yield [2]. Density functional theory (DFT) calculations corroborate C7 as the preferred nucleophilic attack site due to lower steric hindrance versus C5 [2]. Metal-free alternatives using NBS in ethanol or water achieve C3-bromination of 2-substituted indazoles with >95% regioselectivity, though C7 functionalization remains inaccessible via this route [9].
Table 1: Regioselective Bromination of Indazole Derivatives
Substrate | Conditions | Product | Yield (%) | Selectivity |
---|---|---|---|---|
4-TsNH-1H-indazole (EDG) | 1.1 eq NBS, DMF, 80°C | 7-Bromo derivative | 84 | >10:1 C7:C5 |
4-NO₂C₆H₄SO₂NH-1H-indazole | 1.1 eq NBS, DMF, 80°C | 7-Bromo derivative | 17 | 5:1 C7:C5 |
2-Phenyl-2H-indazole | 1.0 eq NBS, EtOH, 50°C | 3-Bromo derivative | 97 | >20:1 C3 |
Hydrazine-mediated cyclization of ortho-halogenated benzonitriles provides direct access to 3-aminoindazole cores. 7-Bromo-4-chloro-1H-indazol-3-amine—a precursor to 7-Bromo-3-chloro-1H-indazole—is synthesized via SNAr reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate. This step annulates the indazole ring while installing the C3-amino group, achieving 90–95% yield under optimized conditions [4] [10]. Competitive hydrolysis of the nitrile group occurs with electron-deficient substrates or elevated temperatures, necessitating precise stoichiometry control. Ring formation exhibits exceptional regioselectivity due to the ortho-halo group’s proximity effect, though C7 bromination must precede cyclization; post-cyclization bromination attempts yield incorrect regioisomers (e.g., C5-brominated products) [4] [10].
Scalable routes prioritize atom economy, minimal purification, and cost-effective starting materials. A two-step 100-gram synthesis of 7-bromo-4-chloro-1H-indazol-3-amine achieves 38–45% overall yield from inexpensive 2,6-dichlorobenzonitrile:
Table 2: Scalable Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
Step | Input | Conditions | Output | Purity (%) | Scale Demonstrated |
---|---|---|---|---|---|
Bromination | 2,6-Dichlorobenzonitrile | NBS, H₂SO₄, 25°C, 18 h | 3-Bromo-2,6-dichlorobenzonitrile | 95–96 (qNMR) | 300 g |
Cyclization | 3-Bromo-2,6-dichlorobenzonitrile | N₂H₄·H₂O, iPrOH, 60°C | 7-Bromo-4-chloro-1H-indazol-3-amine | ≥95 (HPLC) | 100 g |
Palladium catalysis enables late-stage functionalization of pre-brominated indazoles. Suzuki–Miyaura cross-coupling of C7-bromo-4-sulfonamido indazoles with arylboronic acids proceeds under Pd(OAc)₂/XPhos catalysis, yielding C7-arylated derivatives (60–85% yield) without competing C3 side reactions [2]. Metal-free electrophilic bromination leverages in situ-generated Br⁺ from NBS/H₂SO₄, enhancing selectivity for electron-rich indazoles during C7 functionalization [4] [9]. For N-protected indazoles, organolithium bases (e.g., LDA) enable directed ortho-metalation, but competing decomposition limits utility versus electrophilic methods [4].
Solvent selection and reagent design significantly improve sustainability. Key advances include:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: